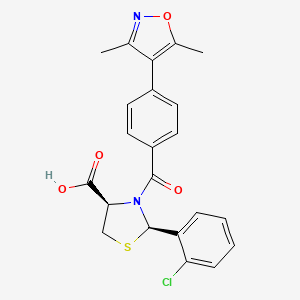

TUG-1375

Beschreibung

Eigenschaften

IUPAC Name |

(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMDGBOOPJHJQ-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TUG-1375: A Technical Guide to its Mechanism of Action at the FFA2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by the gut microbiota through the fermentation of dietary fiber.[3] The receptor is expressed in a variety of tissues, including immune cells, adipocytes, and the gastrointestinal tract, and is implicated in the regulation of metabolic and inflammatory processes.[3][4] TUG-1375 has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of FFA2, and as a potential therapeutic agent for metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of TUG-1375 at the FFA2 receptor, with a focus on its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Core Mechanism of Action: A Biased Agonist

TUG-1375 activates the FFA2 receptor, which canonically couples to two primary G protein signaling pathways: the Gαi/o and Gαq/11 pathways. Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

Furthermore, like many GPCRs, FFA2 activation can also trigger G protein-independent signaling through the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization, internalization, and scaffolding for downstream signaling molecules, such as mitogen-activated protein kinases (MAPKs).

TUG-1375 has been characterized as a biased agonist, demonstrating preferential activation of certain signaling pathways over others. This biased agonism is a critical aspect of its pharmacology and offers the potential for developing pathway-selective therapeutics with improved efficacy and reduced side effects.

Quantitative Pharmacological Data

The pharmacological profile of TUG-1375 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and potency at the human FFA2 receptor.

| Parameter | Value | Assay Type | Species | Reference |

| pKi | 6.69 | Radioligand Binding Assay | Human | |

| Ki | 204 nM | Radioligand Binding Assay | Human |

Caption: Binding affinity of TUG-1375 for the human FFA2 receptor.

| Signaling Pathway | Parameter | Value | Assay Type | Species | Reference |

| Gαi/o | pEC50 | 7.11 | cAMP Inhibition | Human | |

| Gαi/o | EC50 | 77.6 nM | cAMP Inhibition | Human | |

| β-arrestin-2 Recruitment | pEC50 | 6.1 | BRET-based Assay | Human | |

| β-arrestin-2 Recruitment | EC50 | 794 nM | BRET-based Assay | Human | |

| Gαi/o (murine) | pEC50 | 6.44 ± 0.13 | cAMP Inhibition | Mouse |

Caption: Potency of TUG-1375 in activating downstream signaling pathways of the FFA2 receptor.

Recent studies have also indicated that TUG-1375 demonstrates similar potent activation of both Gαi and Gαq protein sensors, suggesting that its potency for the Gαq/11-mediated calcium mobilization pathway is comparable to its potency in the Gαi/o-mediated cAMP inhibition pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the FFA2 receptor activated by TUG-1375 and the general workflows of the experimental assays used to characterize its mechanism of action.

Caption: Signaling pathways activated by TUG-1375 at the FFA2 receptor.

Caption: General workflow for a cAMP inhibition assay.

Caption: General workflow for a calcium mobilization assay.

Caption: General workflow for a BRET-based β-arrestin recruitment assay.

Detailed Experimental Protocols

The following sections provide a more detailed, though generalized, overview of the methodologies for the key experiments cited. Specific parameters may require optimization depending on the cell line and laboratory equipment.

cAMP Inhibition Assay (HTRF)

This assay measures the ability of TUG-1375 to inhibit the forskolin-stimulated production of cAMP, providing a readout for Gαi/o pathway activation.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human FFA2 receptor are commonly used.

-

Reagents:

-

Cell culture medium (e.g., F-12K with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 500 µM IBMX).

-

Forskolin solution.

-

TUG-1375 serial dilutions.

-

HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).

-

-

Protocol:

-

Seed FFA2-expressing CHO-K1 cells into a 384-well white plate and culture until they reach approximately 80-90% confluency.

-

Prepare serial dilutions of TUG-1375 in stimulation buffer.

-

Prepare a working solution of forskolin in stimulation buffer. The final concentration should be optimized to induce a submaximal cAMP response.

-

Aspirate the culture medium from the cells and add the stimulation buffer.

-

Add the TUG-1375 dilutions to the appropriate wells.

-

Add the forskolin solution to all wells except the negative control.

-

Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

-

Add the HTRF lysis buffer and the detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.

-

Incubate the plate at room temperature in the dark for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the pEC50 value from the concentration-response curve.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA2 receptor activation by TUG-1375, which is indicative of Gαq/11 pathway activation.

-

Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the human FFA2 receptor are often utilized.

-

Reagents:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

TUG-1375 serial dilutions.

-

-

Protocol:

-

Seed FFA2-expressing HEK293 cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for dye loading.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading.

-

Inject the serial dilutions of TUG-1375 into the wells while continuously monitoring the fluorescence.

-

Record the fluorescence intensity over time to capture the peak calcium response.

-

Analyze the data by calculating the change in fluorescence from baseline and plotting it against the TUG-1375 concentration to determine the pEC50 value.

-

β-arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated FFA2 receptor using Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay.

-

Cell Line: HEK293 cells are commonly used for transient co-transfection.

-

Plasmids:

-

Expression vector for FFA2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc).

-

Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

-

Reagents:

-

Cell culture and transfection reagents.

-

BRET substrate (e.g., Coelenterazine h).

-

TUG-1375 serial dilutions.

-

-

Protocol:

-

Co-transfect HEK293 cells with the FFA2-Rluc and β-arrestin-2-YFP plasmids.

-

Seed the transfected cells into a 96-well or 384-well white plate and incubate for 24-48 hours to allow for protein expression.

-

On the day of the assay, wash the cells with an appropriate buffer.

-

Add the BRET substrate to all wells and incubate for a short period (e.g., 5-10 minutes).

-

Add the serial dilutions of TUG-1375 to the wells.

-

Immediately measure the luminescence at two distinct wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in the BRET ratio against the TUG-1375 concentration to generate a concentration-response curve and determine the pEC50 value.

-

Conclusion

TUG-1375 is a potent and selective FFA2 agonist that exhibits biased signaling, preferentially activating certain downstream pathways. Its well-characterized pharmacology, including its binding affinity and potency for Gαi/o and β-arrestin pathways, makes it an invaluable tool for investigating the complex biology of the FFA2 receptor. The experimental protocols outlined in this guide provide a framework for the continued exploration of TUG-1375 and the development of novel therapeutics targeting the FFA2 receptor for the treatment of metabolic and inflammatory disorders. The detailed understanding of its mechanism of action, particularly its biased agonism, will be instrumental in guiding future drug discovery efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

TUG-1375: A Potent and Selective FFA2 Agonist for Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). As a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) like acetate and propionate, FFA2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases. TUG-1375 serves as a critical pharmacological tool to elucidate the physiological roles of FFA2 in various metabolic processes, including glucose homeostasis, lipolysis, and incretin secretion. This technical guide provides a comprehensive overview of the function of TUG-1375 in metabolic research, including its mechanism of action, key experimental data, and detailed protocols for its application in relevant assays.

Introduction

Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor that is gaining attention in the field of metabolic research. It is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota from dietary fiber. FFA2 is expressed in a variety of tissues and cell types, including pancreatic β-cells, adipocytes, enteroendocrine L-cells, and immune cells, suggesting its involvement in a wide range of physiological processes.[1]

The development of selective pharmacological tools is crucial to unravel the specific functions of FFA2. TUG-1375 is a synthetic agonist that exhibits high potency and selectivity for FFA2, making it an invaluable tool for in vitro and in vivo studies.[2][3] This guide will delve into the technical details of TUG-1375's function and its application in metabolic research.

Mechanism of Action

TUG-1375 acts as an orthosteric agonist at the FFA2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream G-protein signaling pathways. FFA2 is known to couple to both the Gi/o and Gq/11 families of G-proteins.[4]

-

Gi/o Pathway: Activation of the Gi/o pathway by TUG-1375 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is predominantly associated with the anti-lipolytic effect of FFA2 activation in adipocytes.

-

Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The Gq/11 pathway is implicated in the TUG-1375-mediated stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.

The specific downstream effects of TUG-1375 are cell-type dependent, reflecting the differential expression and coupling of G-proteins and their downstream effectors in various tissues.

Quantitative Data

The following tables summarize the key quantitative data for TUG-1375 from in vitro studies.

Table 1: Binding Affinity and Potency of TUG-1375

| Parameter | Species | Value | Assay |

| pKi | Human | 6.69 | Radioligand binding assay |

| pEC50 | Human | 7.11 | cAMP inhibition assay |

| pEC50 | Murine | 6.44 ± 0.13 | cAMP inhibition assay |

Data sourced from MedChemExpress.[5]

Key Metabolic Functions and Experimental Protocols

Inhibition of Lipolysis in Adipocytes

Activation of FFA2 in adipocytes by TUG-1375 leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. This effect is primarily mediated through the Gi/o pathway, leading to a decrease in cAMP levels and subsequent reduction in the activity of hormone-sensitive lipase (HSL).

This protocol is adapted from commercially available lipolysis assay kits and literature.

-

Cell Culture and Differentiation:

-

Culture murine 3T3-L1 preadipocytes in DMEM with 10% calf serum.

-

Induce differentiation into mature adipocytes using a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.

-

Maintain mature adipocytes in DMEM with 10% fetal bovine serum (FBS).

-

-

Lipolysis Assay:

-

Seed mature 3T3-L1 adipocytes in a 96-well plate.

-

Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% BSA.

-

Pre-incubate the cells with various concentrations of TUG-1375 (e.g., 1 nM to 10 µM) or vehicle control in KRBB for 30 minutes.

-

Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol (e.g., 10 µM) to the wells.

-

Incubate for 1-3 hours at 37°C.

-

Collect the supernatant for the measurement of glycerol and/or free fatty acid release.

-

-

Quantification:

-

Measure glycerol concentration using a colorimetric or fluorometric glycerol assay kit.

-

Measure free fatty acid concentration using a colorimetric or fluorometric non-esterified fatty acid (NEFA) assay kit.

-

Normalize the results to the total protein content of the cells in each well.

-

Stimulation of GLP-1 Secretion

In enteroendocrine L-cells, TUG-1375 stimulates the secretion of GLP-1, an incretin hormone that plays a crucial role in glucose homeostasis by potentiating insulin secretion and suppressing glucagon release. This effect is mediated through the Gq/11 pathway, leading to an increase in intracellular calcium.

This protocol is based on established methods for measuring GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

-

Cell Culture:

-

Culture STC-1 cells in DMEM with 10% FBS.

-

Seed the cells in a 24-well or 48-well plate and grow to 80-90% confluency.

-

-

GLP-1 Secretion Assay:

-

Wash the cells twice with a Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

-

Pre-incubate the cells in KRBB for 1 hour at 37°C.

-

Replace the buffer with fresh KRBB containing various concentrations of TUG-1375 (e.g., 100 nM to 100 µM) or vehicle control.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant and add a DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

-

-

Quantification:

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or RIA kit.

-

Normalize the results to the total protein content of the cells in each well.

-

Neutrophil Mobilization and Chemotaxis

FFA2 is highly expressed in neutrophils, and its activation by TUG-1375 can induce neutrophil mobilization and chemotaxis. While primarily an inflammatory response, this function is relevant to the broader understanding of FFA2 signaling and can have implications for metabolic inflammation.

This protocol describes a common method for assessing neutrophil migration.

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

-

-

Chemotaxis Assay (Boyden Chamber):

-

Use a Boyden chamber or a similar transwell system with a polycarbonate membrane (e.g., 3-5 µm pore size).

-

Add a solution containing various concentrations of TUG-1375 (e.g., 10 nM to 1 µM) or a known chemoattractant like fMLP as a positive control to the lower chamber.

-

Add the isolated neutrophils to the upper chamber.

-

Incubate for 1-2 hours at 37°C to allow for cell migration.

-

-

Quantification:

-

Stain the migrated cells on the lower side of the membrane with a suitable dye (e.g., Giemsa or DAPI).

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Alternatively, quantify migrated cells using a plate reader-based assay that measures ATP content or cellular enzymes.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways activated by TUG-1375 in different cell types relevant to metabolic research.

Conclusion

TUG-1375 is a powerful and selective tool for investigating the metabolic functions of the FFA2 receptor. Its ability to modulate key metabolic processes such as lipolysis and incretin secretion in a receptor-specific manner makes it indispensable for both basic research and preclinical drug development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of TUG-1375 in advancing our understanding of FFA2-mediated metabolic regulation. As research in this area continues, TUG-1375 will undoubtedly play a central role in validating FFA2 as a therapeutic target for metabolic disorders like obesity and type 2 diabetes.

References

- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TUG-1375: A Selective GPR43 Agonist

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2][3] GPR43 is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are metabolites produced by the gut microbiota.[4] The receptor is implicated in a variety of physiological processes, including the regulation of metabolism, inflammatory responses, and appetite, making it a compelling target for therapeutic intervention in metabolic and inflammatory diseases.[5] TUG-1375 was developed as a pharmacological tool with favorable properties for both in vitro and in vivo studies, offering a significant improvement over earlier compounds in terms of potency and physicochemical characteristics. This document provides a comprehensive technical overview of TUG-1375, including its pharmacological data, key experimental protocols, and associated signaling pathways.

Pharmacological Data and Properties

TUG-1375 is characterized by its high affinity and potency at the human and murine GPR43, coupled with excellent selectivity and drug-like properties. It was developed through the bioisosteric replacement of a pyrrolidine core with a more synthetically tractable thiazolidine, which led to a 7-fold increase in potency in a cAMP assay and a 50-fold reduction in lipophilicity compared to the lead compound. The compound exhibits high solubility and stability in chemical, microsomal, and hepatocyte environments, underpinning its suitability for in vivo research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative metrics for TUG-1375 activity at GPR43.

Table 1: Binding Affinity and Potency of TUG-1375

| Parameter | Species | Value | Assay Type | Reference |

| pKi | Human | 6.69 | Radioligand Binding | |

| pKi | Human | 6.7 (Ki = 204 nM) | Radioligand Binding | |

| pEC50 | Human | 7.11 (EC50 = 77.6 nM) | cAMP Inhibition | |

| pEC50 | Murine | 6.44 (EC50 = 363 nM) | cAMP Inhibition |

Table 2: Selectivity Profile of TUG-1375

| Target Receptor/Protein | Activity | Reference |

| FFA1 (GPR40) | Inactive | |

| FFA3 (GPR41) | Inactive | |

| FFA4 (GPR120) | Inactive | |

| PPARα | Inactive | |

| PPARγ | Inactive | |

| PPARδ | Inactive | |

| LXRα | Inactive | |

| LXRβ | Inactive |

Signaling Pathways and Mechanism of Action

GPR43 is a pleiotropic receptor that couples to multiple G protein families, primarily Gαi/o and Gαq, to initiate diverse downstream signaling cascades. TUG-1375, as an agonist, activates these pathways to elicit cellular responses.

-

Gαi/o Pathway : Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a canonical signaling pathway for GPR43.

-

Gαq Pathway : Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.

-

β-Arrestin Pathway : GPR43 can also signal through a G protein-independent pathway by recruiting β-arrestin 2. This interaction can lead to the inhibition of inflammatory signaling, such as the NF-κB pathway.

-

RhoA Pathway : More recent evidence suggests GPR43 activation can stimulate RhoA GTPase signaling through Gαq/11 and Gα12/13, which in turn stabilizes and promotes the nuclear accumulation of the transcriptional coactivators YAP/TAZ.

The diagrams below illustrate the primary signaling cascades initiated by TUG-1375 binding to GPR43 and its selectivity profile.

Experimental Protocols

TUG-1375 has been validated in several key in vitro assays to confirm its activity and mechanism. Detailed methodologies for these experiments are outlined below.

cAMP Inhibition Assay

This assay measures the ability of TUG-1375 to inhibit adenylyl cyclase activity via Gαi/o coupling, resulting in decreased cAMP levels.

-

Cell Line : HEK293 cells stably expressing human GPR43.

-

Protocol :

-

Cell Seeding : Seed cells in a 96-well plate and culture overnight.

-

Compound Preparation : Prepare a serial dilution of TUG-1375 in assay buffer.

-

Assay Procedure : a. Wash cells with assay buffer. b. Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation. c. Add the TUG-1375 serial dilutions to the wells. d. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Incubate for 30 minutes at 37°C.

-

Detection : Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis : Plot the response (e.g., HTRF ratio) against the logarithm of TUG-1375 concentration. Fit the data to a four-parameter logistic equation to determine the pEC50 value.

-

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated GPR43 receptor, a key step in receptor desensitization and G protein-independent signaling.

-

Cell Line : HEK293T cells.

-

Protocol :

-

Transfection : Co-transfect cells with plasmids encoding for GPR43 fused to a tag (e.g., eYFP) and β-arrestin 2 fused to a complementary tag (e.g., Renilla Luciferase for BRET assays).

-

Cell Seeding : Seed transfected cells in a white, clear-bottom 96-well plate.

-

Assay Procedure : a. 24-48 hours post-transfection, replace the culture medium with assay buffer. b. Add the luciferase substrate (e.g., coelenterazine h for BRET) and incubate as required. c. Add serial dilutions of TUG-1375 to the wells.

-

Detection : Measure the light emission at two specific wavelengths (one for the donor, one for the acceptor) using a plate reader.

-

Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of TUG-1375 concentration to determine the pEC50 and Emax relative to a reference agonist like propionate.

-

Human Neutrophil Chemotaxis Assay

This functional assay assesses the ability of TUG-1375 to induce the migration of neutrophils, a primary physiological role of GPR43 activation in immune cells.

-

Primary Cells : Human neutrophils isolated from fresh peripheral blood.

-

Protocol :

-

Neutrophil Isolation : Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque and dextran sedimentation).

-

Assay Setup : Use a chemotaxis chamber (e.g., Boyden chamber or multi-well transwell plate) with a porous membrane (typically 3-5 µm pores).

-

Assay Procedure : a. Load the lower chamber with assay buffer containing different concentrations of TUG-1375 or a control chemoattractant (e.g., fMLP). b. Load the isolated neutrophils into the upper chamber. c. Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Detection : Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase (MPO), or by direct cell counting using a hemocytometer or an automated cell counter.

-

Data Analysis : Plot the number of migrated cells against the logarithm of TUG-1375 concentration to generate a dose-response curve.

-

TUG-1375 is a well-characterized, potent, and selective GPR43 agonist with properties that make it a valuable tool for investigating the therapeutic potential of this receptor. Its high selectivity against other free fatty acid receptors and its favorable pharmacokinetic profile allow for precise interrogation of GPR43 function in a variety of in vitro and in vivo models. The detailed protocols and pathway information provided in this guide serve as a resource for researchers aiming to utilize TUG-1375 in studies of metabolic disorders, inflammatory diseases, and other conditions where GPR43 signaling is a relevant biological pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. TUG-1375 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 5. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of TUG-1375 (Compound 31)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of TUG-1375, also known as compound 31. TUG-1375 is a potent and selective agonist for the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor implicated in metabolic and inflammatory diseases. This document details the chemical synthesis, in vitro pharmacological data, and key biological assays used to characterize its activity. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Free fatty acid receptor 2 (FFA2), formerly known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate.[1] FFA2 is expressed in various tissues, including immune cells, adipocytes, and pancreatic islets, making it a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases.[1] The discovery of potent and selective pharmacological tools is crucial for elucidating the physiological roles of FFA2.

TUG-1375 was developed through a medicinal chemistry campaign that aimed to improve upon a previously disclosed series of FFA2 agonists.[1] The discovery involved the bioisosteric replacement of a central pyrrolidine core with a more synthetically tractable thiazolidine scaffold.[1] This led to the identification of TUG-1375 (compound 31), a potent agonist with improved physicochemical and pharmacokinetic properties.[1]

Discovery and Rationale

The development of TUG-1375 was initiated to overcome the limitations of earlier FFA2 agonists, which often suffered from poor pharmacokinetic profiles. The core strategy was a bioisosteric replacement of a pyrrolidine core with a thiazolidine ring, which allowed for rapid synthesis and screening of analogues. This approach led to the identification of TUG-1375, which exhibited a significant increase in potency and a reduction in lipophilicity compared to the lead compound.

Synthesis of TUG-1375

The synthesis of TUG-1375 is a multi-step process. The following is a general outline of the synthetic route.

Logical Workflow for the Synthesis of TUG-1375

Caption: Synthetic workflow for TUG-1375.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl (4R)-2-(2-chlorophenyl)thiazolidine-4-carboxylate To a solution of L-cysteine methyl ester hydrochloride (1.51 g, 8.80 mmol) in water (6.6 mL) is added potassium bicarbonate (879 mg, 8.78 mmol). A solution of 2-chlorobenzaldehyde (2.49 g, 18.1 mmol) in ethanol (6.6 mL) is then added. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with dichloromethane (3x). The combined organic layers are dried, filtered, and concentrated to yield the product.

Step 2: Synthesis of (2R,4R)-2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid The methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide is added, and the reaction is stirred until completion. The reaction is then acidified and the product is extracted.

Step 3: Synthesis of TUG-1375 (Compound 31) (2R,4R)-2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid is coupled with 4-(3,5-dimethylisoxazol-4-yl)benzoic acid using HATU and DIPEA in DMF to yield TUG-1375.

Quantitative Pharmacological Data

The pharmacological activity of TUG-1375 was assessed in a variety of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of TUG-1375 at the Human FFA2 Receptor

| Assay | Parameter | Value |

| Radioligand Binding | pKi | 6.69 |

| cAMP Inhibition | pEC50 | 7.11 |

Table 2: In Vitro Activity of TUG-1375 at the Murine FFA2 Receptor

| Assay | Parameter | Value |

| cAMP Inhibition | pEC50 | 6.44 ± 0.13 |

Table 3: Selectivity Profile of TUG-1375

| Receptor/Target | Activity |

| FFA3 | Inactive |

| FFA4 | Inactive |

| PPARα | Inactive |

| PPARγ | Inactive |

| PPARδ | Inactive |

| LXRα | Inactive |

| LXRβ | Inactive |

FFA2 Signaling Pathway

FFA2 is a G protein-coupled receptor that can signal through two distinct pathways: Gαq/11 and Gαi/o. Activation of the Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium. The Gαi/o pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).

FFA2 Receptor Signaling Pathways

Caption: FFA2 receptor signaling upon TUG-1375 binding.

Key Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize TUG-1375.

cAMP Inhibition Assay

This assay measures the ability of TUG-1375 to inhibit the production of cyclic AMP in cells expressing the FFA2 receptor. Since FFA2 couples to Gαi, its activation leads to a decrease in forskolin-stimulated cAMP levels.

Experimental Workflow for cAMP Inhibition Assay

Caption: Workflow for the cAMP inhibition assay.

Protocol:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human FFA2 receptor are seeded into 384-well plates.

-

The cells are then incubated with varying concentrations of TUG-1375 in the presence of forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).

-

Following incubation, the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

-

The results are analyzed to determine the pEC50 value of TUG-1375.

Human Neutrophil Migration Assay

This assay assesses the ability of TUG-1375 to induce the migration of human neutrophils, a key physiological function mediated by FFA2.

Experimental Workflow for Neutrophil Migration Assay

Caption: Workflow for the neutrophil migration assay.

Protocol:

-

Human neutrophils are isolated from fresh venous blood from healthy donors using standard methods such as dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

A Transwell plate with a polycarbonate membrane (e.g., 5 µm pores) is used. The isolated neutrophils are loaded into the upper chamber.

-

A solution containing TUG-1375 at various concentrations is added to the lower chamber.

-

The plate is incubated to allow the neutrophils to migrate through the membrane towards the chemoattractant.

-

The number of migrated cells in the lower chamber is quantified, for example, by measuring ATP content using a luminescent cell viability assay.

Murine Adipocyte Lipolysis Assay

This assay measures the ability of TUG-1375 to inhibit lipolysis in adipocytes. FFA2 activation in adipocytes is known to inhibit the breakdown of triglycerides.

Experimental Workflow for Lipolysis Assay

Caption: Workflow for the murine adipocyte lipolysis assay.

Protocol:

-

Primary murine preadipocytes are isolated and differentiated into mature adipocytes in culture.

-

The differentiated adipocytes are treated with isoproterenol, a β-adrenergic agonist, to stimulate lipolysis.

-

The cells are simultaneously treated with varying concentrations of TUG-1375.

-

After an incubation period, the culture medium is collected.

-

The amount of glycerol released into the medium, a measure of lipolysis, is quantified using a commercially available colorimetric or fluorometric assay kit.

Conclusion

TUG-1375 is a potent and selective FFA2 agonist discovered through a rational drug design approach involving bioisosteric replacement. Its favorable in vitro pharmacological profile and activity in cellular models of inflammation and metabolism make it a valuable tool for further investigating the therapeutic potential of targeting the FFA2 receptor. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate the use and further study of this important research compound.

References

TUG-1375: A Technical Guide to its Role in Inflammatory Response Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of TUG-1375 in inflammatory response pathways. TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is highly expressed in immune cells, particularly neutrophils, and plays a crucial role in modulating inflammatory responses.[3] Understanding the molecular mechanisms of TUG-1375 is pivotal for developing novel therapeutics targeting inflammatory and metabolic diseases.

Core Concepts: TUG-1375 and FFA2 Signaling

TUG-1375 was developed as a synthetic agonist with significantly increased potency and favorable pharmacokinetic properties compared to earlier compounds.[1] It selectively binds to and activates FFA2, a receptor for short-chain fatty acids (SCFAs) like acetate and propionate, which are metabolites produced by gut microbiota.[1] FFA2 activation is implicated in a range of physiological processes, including the regulation of metabolism, appetite, and importantly, inflammatory responses.

The activation of FFA2 by TUG-1375 initiates a cascade of intracellular signaling events that are cell-type specific and can lead to either pro- or anti-inflammatory outcomes. This dual functionality is primarily attributed to FFA2's ability to couple to two distinct families of G proteins: Gαi/o and Gαq/11.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of TUG-1375's activity on the Free Fatty Acid Receptor 2 (FFA2).

| Parameter | Species | Value | Assay Type | Reference |

| pKi | Human | 6.69 | Radioligand Binding Assay | |

| pEC50 | Human | 7.11 | cAMP Inhibition Assay | |

| pEC50 | Murine | 6.44 ± 0.13 | cAMP Inhibition Assay |

TUG-1375 is highly selective for FFA2 and shows no activity at the related receptors FFA3 and FFA4, nor at PPARα, PPARγ, PPARδ, LXRα, or LXRβ.

Signaling Pathways of TUG-1375 in Inflammatory Response

The binding of TUG-1375 to FFA2 initiates downstream signaling through two primary G protein-mediated pathways, as well as a β-arrestin-mediated pathway that has significant implications for inflammatory gene expression.

Gαi/o-Mediated Pathway

Upon activation by TUG-1375, FFA2 couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key mechanism for the anti-lipolytic effects observed in adipocytes and contributes to the regulation of cellular metabolism. In inflammatory cells, the dissociation of the Gβγ subunits from Gαi can also activate other downstream effectors, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways such as ERK1/2 and p38.

Gαq/11-Mediated Pathway

In addition to Gαi/o, FFA2 can also couple to Gαq/11 proteins. Activation of this pathway by TUG-1375 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical signal for many cellular processes in neutrophils, including chemotaxis and degranulation.

β-Arrestin-2-Mediated Anti-inflammatory Pathway

A significant aspect of FFA2 signaling in the context of inflammation is the recruitment of β-arrestin-2. Upon TUG-1375 binding and subsequent G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the FFA2 receptor, β-arrestin-2 is recruited to the receptor. This interaction not only mediates receptor desensitization and internalization but also initiates a distinct signaling cascade that has anti-inflammatory effects.

β-arrestin-2 can act as a scaffold protein, interacting with IκBα, the inhibitor of the pro-inflammatory transcription factor NF-κB. This interaction prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus. This ultimately leads to a downregulation of the expression of pro-inflammatory genes, such as those for cytokines and chemokines. This pathway is a key mechanism by which FFA2 agonists are thought to exert their anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TUG-1375 are provided below.

Neutrophil Isolation from Human Blood

This protocol describes a standard method for isolating human neutrophils from whole blood using density gradient centrifugation.

Materials:

-

Heparinized whole blood

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

-

Red blood cell lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the granulocyte/erythrocyte pellet.

-

Resuspend the pellet in PBS and perform red blood cell lysis.

-

Wash the neutrophil pellet twice with PBS.

-

Resuspend the final neutrophil pellet in the appropriate buffer for subsequent experiments.

-

Determine cell concentration and viability using a hemocytometer and Trypan blue exclusion.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to TUG-1375 stimulation using the fluorescent indicator Fura-2 AM.

Materials:

-

Isolated neutrophils

-

HBSS with and without Ca2+

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

TUG-1375

-

Ionomycin (positive control)

-

EGTA (calcium chelator)

-

Fluorescence plate reader or microscope capable of ratiometric imaging (Ex: 340/380 nm, Em: ~510 nm)

Procedure:

-

Resuspend isolated neutrophils in HBSS without Ca2+ at a concentration of 1x10^7 cells/mL.

-

Load cells with 2-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without Ca2+ to remove extracellular Fura-2 AM.

-

Resuspend the cells in HBSS with Ca2+ at a concentration of 1x10^6 cells/mL.

-

Transfer the cell suspension to a 96-well plate.

-

Measure the baseline fluorescence ratio (340 nm/380 nm excitation).

-

Add TUG-1375 at various concentrations and immediately begin recording the fluorescence ratio over time.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin).

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation.

cAMP Accumulation Assay

This assay determines the effect of TUG-1375 on intracellular cAMP levels, typically in a cell line stably expressing FFA2.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human FFA2

-

Cell culture medium (e.g., DMEM/F12)

-

Forskolin

-

IBMX (3-isobutyl-1-methylxanthine)

-

TUG-1375

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Seed the FFA2-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (100-500 µM) for 15-30 minutes to prevent cAMP degradation.

-

Add TUG-1375 at various concentrations to the cells.

-

Stimulate the cells with forskolin (1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP levels.

Conclusion

TUG-1375 is a valuable pharmacological tool for elucidating the complex role of FFA2 in inflammatory and metabolic diseases. Its ability to activate multiple signaling pathways, including the Gαi/o, Gαq/11, and β-arrestin-2 pathways, underscores the multifaceted nature of FFA2 signaling. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the FFA2 receptor with agonists like TUG-1375. Future research should continue to explore the nuances of biased agonism at the FFA2 receptor to develop therapeutics with improved efficacy and safety profiles for a range of inflammatory conditions.

References

- 1. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TUG-1375 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

TUG-1375: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Potent and Selective FFA2/GPR43 Agonist

This technical guide provides a detailed overview of TUG-1375, a potent and selective agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). TUG-1375 serves as a valuable research tool for investigating the physiological and pathological roles of FFA2 in metabolism, inflammation, and other cellular processes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the chemical properties, biological activity, and experimental methodologies associated with TUG-1375.

Chemical and Physical Properties

TUG-1375 is a synthetic small molecule characterized by a thiazolidine core. Its systematic IUPAC name is (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid[1]. The key chemical and physical properties of TUG-1375 are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid | [1] |

| CAS Number | 2247372-59-2 | [2] |

| Molecular Formula | C₂₂H₁₉ClN₂O₄S | [2] |

| Molecular Weight | 442.92 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | >98% | |

| Solubility | Soluble in DMSO |

Biological Activity

TUG-1375 is a potent and selective agonist of the human free fatty acid receptor 2 (FFA2/GPR43). It exhibits significantly lower activity at other related receptors, such as FFA3, ensuring a targeted investigation of FFA2-mediated signaling. The biological activity of TUG-1375 has been characterized in various in vitro and in vivo models, demonstrating its utility in studying FFA2 function.

| Assay | Parameter | Value | Species | Reference |

| Radioligand Binding Assay | pKi | 6.69 | Human | |

| cAMP Assay | pEC₅₀ | 7.11 | Human | |

| Neutrophil Mobilization | - | Induces mobilization | Human | |

| Lipolysis Inhibition | - | Inhibits lipolysis | Murine |

Signaling Pathways of TUG-1375

Activation of FFA2 by TUG-1375 initiates downstream signaling cascades through the coupling of G proteins. FFA2 is known to couple to both the Gq/11 and Gi/o pathways. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The Gi pathway activation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: TUG-1375 activates FFA2, leading to Gq and Gi signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of TUG-1375.

Synthesis of TUG-1375

The synthesis of TUG-1375 involves a multi-step process starting from commercially available precursors. The key steps include the formation of the thiazolidine ring, followed by acylation. The following is a representative synthetic scheme based on the original discovery publication.

Caption: Synthetic workflow for TUG-1375.

Detailed Protocol:

-

Step 1: Synthesis of Methyl (2R,4R)-2-(2-chlorophenyl)thiazolidine-4-carboxylate. To a solution of L-cysteine methyl ester hydrochloride in a suitable solvent (e.g., methanol), an equimolar amount of 2-chlorobenzaldehyde and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like column chromatography.

-

Step 2: Synthesis of Methyl (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylate. The thiazolidine intermediate from Step 1 is dissolved in an aprotic solvent (e.g., dichloromethane). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid is activated using a coupling agent (e.g., HATU or EDCI/HOBt) in the presence of a base (e.g., DIPEA). The activated acid is then added to the solution of the thiazolidine, and the reaction is stirred until completion. The product is worked up and purified by chromatography.

-

Step 3: Synthesis of TUG-1375. The methyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water. The reaction is monitored by TLC, and upon completion, the mixture is acidified to precipitate the final product, TUG-1375. The solid is collected by filtration, washed, and dried to afford the pure compound.

In Vitro cAMP Assay

This assay measures the ability of TUG-1375 to inhibit adenylyl cyclase activity via the Gi-coupled pathway of FFA2.

Caption: Workflow for the in vitro cAMP assay.

Detailed Protocol:

-

Cell Culture: HEK293 or CHO cells stably or transiently expressing the human FFA2 receptor are cultured in appropriate media.

-

Cell Seeding: Cells are harvested and seeded into 384-well white opaque microplates at a suitable density and allowed to attach overnight.

-

Compound Preparation: Serial dilutions of TUG-1375 are prepared in assay buffer. A solution of forskolin (an adenylyl cyclase activator) is also prepared.

-

Assay Procedure: The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period. Subsequently, cells are stimulated with a fixed concentration of forskolin and varying concentrations of TUG-1375.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA).

-

Data Analysis: The data are normalized to the forskolin-only control, and a concentration-response curve is generated to calculate the pEC₅₀ value for TUG-1375.

Neutrophil Mobilization (Chemotaxis) Assay

This assay assesses the ability of TUG-1375 to induce the migration of neutrophils, a key physiological response mediated by FFA2.

Caption: Workflow for the neutrophil chemotaxis assay.

Detailed Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

-

Chemotaxis Setup: A chemotaxis chamber (e.g., a 96-well Boyden chamber with a polycarbonate membrane) is used. The lower wells are filled with assay buffer containing various concentrations of TUG-1375 or a positive control (e.g., a chemokine).

-

Cell Addition: A suspension of isolated neutrophils is added to the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell migration through the membrane pores towards the chemoattractant.

-

Quantification of Migration: After the incubation period, non-migrated cells on the top of the membrane are removed. The migrated cells on the underside of the membrane are fixed, stained (e.g., with Calcein-AM or DAPI), and quantified by microscopy and image analysis or by measuring fluorescence.

-

Data Analysis: The number of migrated cells in response to TUG-1375 is compared to the vehicle control to determine the chemotactic activity.

Adipocyte Lipolysis Assay

This ex vivo assay measures the effect of TUG-1375 on the breakdown of triglycerides in adipocytes.

Caption: Workflow for the ex vivo adipocyte lipolysis assay.

Detailed Protocol:

-

Adipocyte Isolation: Primary adipocytes are isolated from the epididymal fat pads of mice by collagenase digestion. Alternatively, adipose tissue explants can be used.

-

Pre-incubation: The isolated adipocytes or tissue explants are pre-incubated in Krebs-Ringer bicarbonate buffer containing bovine serum albumin (BSA) and adenosine deaminase (to degrade endogenous adenosine which inhibits lipolysis).

-

Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist such as isoproterenol. Concurrently, different concentrations of TUG-1375 are added to assess its inhibitory effect.

-

Incubation: The cells or tissues are incubated at 37°C with gentle shaking.

-

Glycerol Measurement: Aliquots of the incubation medium are collected at different time points. The amount of glycerol released into the medium, a measure of lipolysis, is determined using a commercial colorimetric or fluorometric glycerol assay kit.

-

Data Analysis: The amount of glycerol released in the presence of TUG-1375 is compared to that with the lipolytic agent alone to determine the extent of lipolysis inhibition.

Pharmacokinetic Properties

TUG-1375 has been reported to possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it suitable for in vivo studies. A typical pharmacokinetic study in mice would involve the following steps:

Methodology for Murine Pharmacokinetic Study:

-

Animal Dosing: A cohort of mice (e.g., C57BL/6) is administered TUG-1375 via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: At predetermined time points post-dosing, blood samples are collected from the animals (e.g., via tail vein or retro-orbital sinus).

-

Plasma Preparation: The blood samples are processed to obtain plasma.

-

Bioanalysis: The concentration of TUG-1375 in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and oral bioavailability (%F).

This comprehensive technical guide provides a solid foundation for researchers interested in utilizing TUG-1375 to explore the biology of the FFA2/GPR43 receptor. The detailed information on its properties and the methodologies for its study will facilitate further investigation into its potential therapeutic applications.

References

TUG-1375: A Technical Guide for Studying Neutrophil Activation and Migration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of TUG-1375 as a tool to study neutrophil activation and migration. TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G protein-coupled receptor that is highly expressed on neutrophils and plays a crucial role in mediating inflammatory responses. This guide details the molecular interactions of TUG-1375, its effects on key neutrophil functions, and provides detailed protocols for relevant in vitro assays.

Core Concepts: TUG-1375 and Neutrophil Function

TUG-1375 activates FFA2, which is coupled to both Gαi and Gαq proteins. This dual signaling capacity allows for a complex regulation of neutrophil functions. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i), a key event in neutrophil activation. The Gαi pathway, on the other hand, can modulate adenylyl cyclase activity and other downstream effectors.

The activation of these signaling cascades by TUG-1375 can influence a range of neutrophil responses, including chemotaxis (directed migration), degranulation (release of antimicrobial and inflammatory mediators), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.

Quantitative Data on FFA2R Agonist Activity

Table 1: TUG-1375 Binding Affinity and Potency in a cAMP Assay

| Compound | Parameter | Value | Assay System | Reference |

| TUG-1375 | pKi | 6.69 | Human FFA2 | [1] |

| TUG-1375 | pEC50 | 7.11 | cAMP accumulation (inhibition) in CHO cells expressing human FFA2 | [1] |

Table 2: Functional Activity of the FFA2R Agonist Cmp1 on Human Neutrophils

| Parameter | Agonist | EC50 / Effect | Assay | Reference |

| Superoxide Production | Cmp1 | ~1.5 µM | Isoluminol-enhanced chemiluminescence | [2] |

| Intracellular Calcium Mobilization | Cmp1 | Potent induction of a transient [Ca2+]i increase | Fura-2-based fluorescence measurement | [2] |

| Chemotaxis | Cmp1 | No significant chemotaxis observed | Boyden chamber assay | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by TUG-1375 in neutrophils and a general workflow for studying its effects on neutrophil migration.

Figure 1: TUG-1375 Signaling Pathway in Neutrophils.

Figure 2: General workflow for a neutrophil migration assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of TUG-1375 on neutrophil activation and migration, adapted from established protocols.

Isolation of Human Neutrophils

Principle: This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

-

Anticoagulant (e.g., EDTA or heparin) treated whole blood

-

Dextran solution (e.g., 6% Dextran 500 in saline)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Sterile conical tubes (15 mL and 50 mL)

-

Centrifuge

Procedure:

-

Dilute anticoagulated whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

-

Resuspend the pellet in HBSS and add Dextran solution to a final concentration of 1%. Mix by inversion and let the erythrocytes sediment by gravity for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes on ice to lyse any remaining red blood cells.

-

Stop the lysis by adding an excess of HBSS.

-

Centrifuge at 250 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the desired assay buffer (e.g., HBSS with 0.1% BSA).

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant (TUG-1375) through a porous membrane.

Materials:

-

Isolated human neutrophils

-

TUG-1375

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Boyden chamber or 96-well chemotaxis plate (e.g., with 3-5 µm pore size polycarbonate membrane)

-

Fluorescent dye for cell quantification (e.g., Calcein-AM) or a plate reader for colorimetric assays

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare serial dilutions of TUG-1375 in chemotaxis buffer. As a positive control, use a known neutrophil chemoattractant like fMLP (N-formylmethionyl-leucyl-phenylalanine) at 10 nM. Use chemotaxis buffer alone as a negative control.

-

Add the TUG-1375 dilutions and controls to the lower wells of the Boyden chamber.

-

Carefully place the porous membrane over the lower wells.

-

Resuspend isolated neutrophils in chemotaxis buffer to a concentration of 1-2 x 10^6 cells/mL.

-

Add the neutrophil suspension to the upper chamber of the Boyden chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Quantify the number of migrated cells on the underside of the membrane or in the lower chamber. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by lysing the cells and measuring the activity of an enzyme like myeloperoxidase.

-

Calculate the chemotactic index (fold increase in migration over the negative control) for each concentration of TUG-1375.

Intracellular Calcium Mobilization Assay

Principle: This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with TUG-1375, using a calcium-sensitive fluorescent dye.

Materials:

-

Isolated human neutrophils

-

TUG-1375

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HBSS with and without Ca2+ and Mg2+

-

Fluorescence plate reader or spectrophotometer capable of kinetic readings

Procedure:

-

Resuspend isolated neutrophils in HBSS without Ca2+ and Mg2+ at a concentration of 1-5 x 10^6 cells/mL.

-

Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without Ca2+ and Mg2+ to remove extracellular dye.

-

Resuspend the dye-loaded cells in HBSS with Ca2+ and Mg2+.

-

Place the cell suspension in a cuvette or a 96-well plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading for a short period.

-

Add TUG-1375 at the desired concentration and continue to record the fluorescence signal over time to measure the change in intracellular calcium.

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the absolute calcium concentration.

Reactive Oxygen Species (ROS) Production Assay (Chemiluminescence)

Principle: This assay measures the production of ROS, specifically superoxide anions, by activated neutrophils using a chemiluminescent probe.

Materials:

-

Isolated human neutrophils

-

TUG-1375

-

Luminol or Isoluminol (chemiluminescent probes)

-

Horseradish peroxidase (HRP)

-

HBSS with Ca2+ and Mg2+

-

Luminometer or plate reader with chemiluminescence detection capability

Procedure:

-

Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ at a concentration of 1 x 10^6 cells/mL.

-

In a white 96-well plate or luminometer tubes, add the neutrophil suspension.

-

Add the chemiluminescent probe (e.g., 50 µM Luminol) and HRP (e.g., 2 U/mL) to each well.

-

Equilibrate the plate at 37°C for 5-10 minutes.

-

Initiate the measurement of chemiluminescence to establish a baseline.

-

Add TUG-1375 at various concentrations to the wells. A potent stimulus like PMA (phorbol 12-myristate 13-acetate) can be used as a positive control.

-

Immediately start recording the chemiluminescence signal over time (e.g., for 30-60 minutes).

-

The intensity of the light emitted is proportional to the amount of ROS produced. Data can be expressed as the peak chemiluminescence or the area under the curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.

References

The Potent FFA2 Agonist TUG-1375: An In-Depth Technical Guide to its Anti-Lipolytic Effects in Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 has emerged as a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). This receptor is activated by short-chain fatty acids (SCFAs) and is implicated in various metabolic and inflammatory processes. Notably, activation of FFA2 in adipocytes leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol. This technical guide provides a comprehensive overview of the mechanism of action of TUG-1375 in inhibiting lipolysis in adipocytes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of Lipolysis

TUG-1375 exerts its anti-lipolytic effect by binding to and activating the FFA2 receptor on the surface of adipocytes. FFA2 is a Gi/o-coupled receptor. Upon activation by TUG-1375, the inhibitory Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2]

The reduction in cAMP levels has a cascading effect on the downstream signaling pathway that governs lipolysis. Specifically, lower cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is a critical enzyme that, when activated, phosphorylates and activates two key proteins involved in lipolysis: Hormone-Sensitive Lipase (HSL) and Perilipin 1.[3][4][5]

-

Hormone-Sensitive Lipase (HSL): Phosphorylation of HSL by PKA increases its enzymatic activity and promotes its translocation from the cytosol to the surface of lipid droplets, where it can access and hydrolyze triglycerides and diglycerides.

-

Perilipin 1: This protein coats the lipid droplets and, in its unphosphorylated state, restricts the access of lipases. PKA-mediated phosphorylation of perilipin 1 induces a conformational change that allows HSL and other lipases to access the stored triglycerides.

By reducing PKA activity, TUG-1375 ultimately leads to decreased phosphorylation of HSL and perilipin 1, thereby suppressing the breakdown of triglycerides and the release of FFAs and glycerol from the adipocyte.

Quantitative Data

| Compound | Assay | Species | Potency (pEC50) | Reference |

| TUG-1375 | cAMP Inhibition | Murine | 6.44 ± 0.13 | |

| TUG-1375 | cAMP Inhibition | Human | 7.11 |

This data indicates that TUG-1375 is a potent agonist of both human and murine FFA2, with a higher potency for the human receptor in cAMP inhibition assays. This strong engagement with the receptor is the basis for its effective inhibition of lipolysis.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of TUG-1375-mediated inhibition of lipolysis in adipocytes.

References

- 1. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perilipin promotes hormone-sensitive lipase-mediated adipocyte lipolysis via phosphorylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relationship between Site-Specific HSL Phosphorylation and Adipocyte Lipolysis in Obese Women - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of TUG-1375: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). FFA2 is a receptor for short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolites produced by the gut microbiota. The receptor has garnered significant interest as a therapeutic target for a range of conditions, including metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity profile of TUG-1375, detailing its binding affinity and functional potency, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Data Presentation: Selectivity and Potency of TUG-1375

The selectivity of TUG-1375 for FFA2 has been demonstrated through its high potency at this receptor and lack of activity at other closely related and unrelated receptors. The following tables summarize the quantitative data available for TUG-1375.

Table 1: Potency of TUG-1375 at the Free Fatty Acid Receptor 2 (FFA2)

| Parameter | Species | Value | Assay Type |

| pKi | Human | 6.69[1][2] | Radioligand Binding Assay |

| pEC50 | Human | 7.11[1][2] | cAMP Inhibition Assay |

| pEC50 | Murine | 6.44 ± 0.13[1] | cAMP Inhibition Assay |

Table 2: Selectivity Profile of TUG-1375 Against Other Receptors

| Receptor/Target | Activity | Concentration Tested |

| Free Fatty Acid Receptor 3 (FFA3/GPR41) | Inactive | Up to 100 µM |

| Free Fatty Acid Receptor 1 (FFA1/GPR40) | No significant agonist or antagonist response | 10 µM |

| Free Fatty Acid Receptor 4 (FFA4/GPR120) | No significant agonist or antagonist response | 10 µM |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Inactive | 10 µM |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Inactive | 10 µM |

| Peroxisome Proliferator-Activated Receptor Delta (PPARδ) | Inactive | 10 µM |

| Liver X Receptor Alpha (LXRα) | Inactive | 10 µM |

| Liver X Receptor Beta (LXRβ) | Inactive | 10 µM |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays used to characterize the selectivity profile of TUG-1375.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of TUG-1375 for the human FFA2 receptor.

Materials:

-

Membrane preparations from cells expressing the human FFA2 receptor.

-

Radioligand: A tritiated FFA2 antagonist (e.g., [3H]-CATPB).

-

TUG-1375 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In assay tubes, combine the FFA2-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of TUG-1375.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of TUG-1375. The IC50 (the concentration of TUG-1375 that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay (for determining EC50)

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger, which is a hallmark of Gi/o-coupled GPCR activation.

Objective: To determine the functional potency (EC50) of TUG-1375 in activating the FFA2 receptor.

Materials:

-

A cell line stably expressing the human or murine FFA2 receptor (e.g., CHO-K1 or HEK293).

-

Forskolin (an adenylyl cyclase activator).

-

TUG-1375.

-